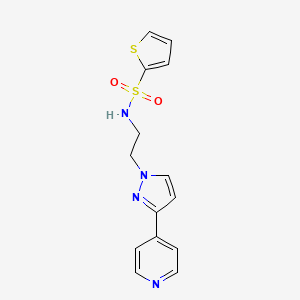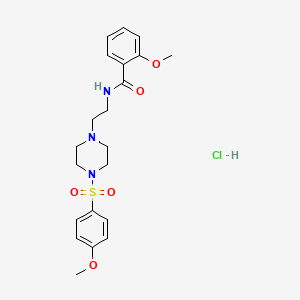![molecular formula C11H10N2O4 B2415303 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid CAS No. 929974-88-9](/img/structure/B2415303.png)
3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid” is a chemical compound with the CAS Number: 929974-88-9 . It has a molecular weight of 234.21 and its IUPAC name is 3-[(2,5-dioxo-1-imidazolidinyl)methyl]benzoic acid . It is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N2O4/c14-9-5-12-11(17)13(9)6-7-2-1-3-8(4-7)10(15)16/h1-4H,5-6H2,(H,12,17)(H,15,16) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 234.21 . Unfortunately, other physical and chemical properties like density, melting point, and boiling point are not available in the current resources.Aplicaciones Científicas De Investigación
Antimicrobial Activities
3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid and its derivatives have shown potential in antimicrobial applications. Research has demonstrated their effectiveness against various bacterial strains, including gram-positive and gram-negative bacteria, as well as fungi. These compounds have been synthesized and tested for their ability to combat microorganisms such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeuroginosa, Candida albicans, and Aspergillus niger (Abd El-Meguid, 2014).
Synthesis of Novel Compounds
Research has also focused on synthesizing novel compounds from this compound. These include various analogues with potential biological applications. For example, compounds have been created through reactions with different amino acids and sulfamoyl or pyrrole analogues. The synthesis processes often involve intermediate compounds, which are then transformed into the final derivatives (Uršič, Svete, & Stanovnik, 2010).
Potential Anticancer Agents
Certain derivatives of this compound have been explored for their potential as anticancer agents. Studies have synthesized and evaluated compounds for their cytotoxicity against various human tumor cell lines, identifying promising leads for further optimization and study in cancer treatment (Penthala, Yerramreddy, & Crooks, 2011).
Coordination Polymers and Luminescent Properties
This compound has been used in the creation of coordination polymers, which have been characterized for their structural and luminescent properties. Such studies contribute to the understanding of the material's properties and potential applications in various fields, including materials science (He, Yuan, Zhang, Xiao, Wang, & Xu, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
3-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-9-5-12-11(17)13(9)6-7-2-1-3-8(4-7)10(15)16/h1-4H,5-6H2,(H,12,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEBFTIDIADYDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2415220.png)
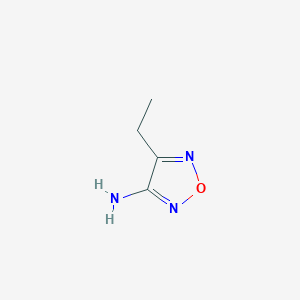
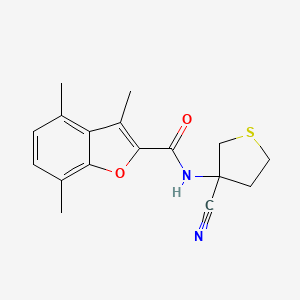
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2415225.png)
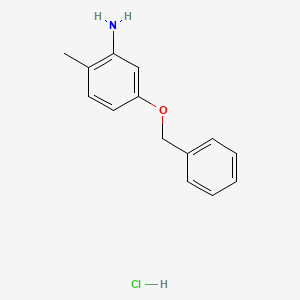
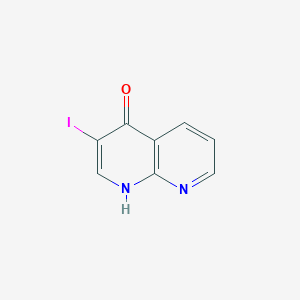
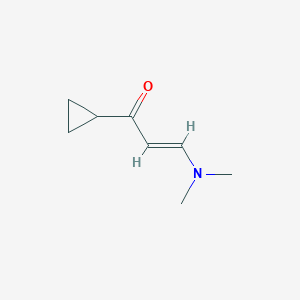
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2415234.png)
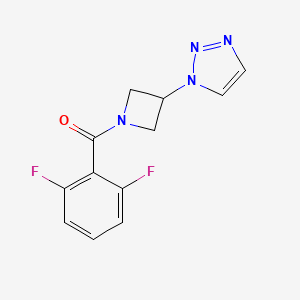
![4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid](/img/structure/B2415236.png)
![2-(3-fluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2415238.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2415239.png)
